(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride
Description
(1R,2S)-5-Aminocycloheptane-1,2-diol hydrochloride is a chiral cycloheptane derivative featuring amino and diol functional groups.
Properties
IUPAC Name |
(1S,2R)-5-aminocycloheptane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H/t5?,6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVJIUUGVWIEB-FXFNDYDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC[C@@H]([C@@H]1O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cycloheptane derivative.
Amination: Introduction of the amino group at the 5-position of the cycloheptane ring.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 2 positions.
Resolution: Separation of the desired (1R,2S) enantiomer from the racemic mixture.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane-1,2-diol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Structure and Synthesis
The compound is characterized by its cycloheptane structure with amino and hydroxyl functional groups. The hydrochloride form enhances its solubility in aqueous solutions, which is beneficial for pharmaceutical applications. The synthesis typically involves:
- Starting Material : A suitable cycloheptane derivative.
- Amination : Introduction of the amino group at the 5-position.
- Hydroxylation : Introduction of hydroxyl groups at the 1 and 2 positions.
- Resolution : Separation of the desired enantiomer from the racemic mixture.
- Hydrochloride Formation : Conversion to its hydrochloride salt.
Medicinal Chemistry
Therapeutic Potential : (1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride has been investigated for its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its interactions with specific receptors make it a candidate for developing new therapeutic agents.
Enzyme Inhibition Studies : Research has shown that compounds with similar structures can act as inhibitors for various enzymes. The mechanism of action involves binding to enzyme active sites, where the unique stereochemistry allows for high specificity .
Biological Applications
Receptor Binding Studies : The compound has been studied for its interactions with G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling pathways. Understanding these interactions can lead to the development of new drugs targeting specific GPCRs .
Neuropharmacology : Investigations into the effects of this compound on neurotransmitter release and uptake mechanisms have shown promise in understanding its potential neuroprotective effects .
Industrial Applications
Chiral Building Blocks : In synthetic organic chemistry, this compound serves as a chiral building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Material Science : The compound's unique properties make it suitable for developing novel materials and catalysts, particularly in asymmetric synthesis processes where chirality is crucial .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage markers, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested as an inhibitor of a specific enzyme involved in metabolic pathways. The results demonstrated significant inhibition at low concentrations, highlighting its potential as a lead compound for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism of action of (1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hydroxymethyl group in the cyclopentane analog (C₆H₁₄ClNO₃) introduces additional polarity, likely improving aqueous solubility compared to the non-hydroxymethylated cyclopentane variant (C₅H₁₀ClNO₂) .
- Adamantane Derivatives : The adamantane framework offers extreme rigidity and hydrophobicity, making these compounds suitable for targeting lipid-rich environments (e.g., central nervous system targets) .
2.3. Crystallographic and Analytical Data
- Melting Points: The cyclopentane analog (C₆H₁₄ClNO₃) forms a white solid with a defined melting point, while the adamantane derivatives exhibit higher thermal stability due to their cage structure .
Biological Activity
(1R,2S)-5-aminocycloheptane-1,2-diol hydrochloride is a chiral compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. The compound's stereochemistry influences its biological interactions, making it a subject of interest for various pharmacological studies.
The compound is characterized by the presence of an amino group and two hydroxyl groups on a cycloheptane ring. This configuration contributes to its solubility and stability, particularly in its hydrochloride salt form. The molecular formula is CHClNO, with a molar mass of approximately 192.64 g/mol.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential roles in modulating enzymatic activities and receptor functions.
Therapeutic Applications
The compound has been explored for its potential applications in treating conditions such as:
- Neurological Disorders : Due to its ability to influence neurotransmitter systems, particularly GABAergic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain bacterial strains.
- Antiviral Properties : Its analogs have shown promise in inhibiting viral replication mechanisms.
Study 1: Antimicrobial Activity
A study conducted by Sweeney et al. demonstrated that similar aminocycloalkane derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the amino and hydroxyl groups in enhancing binding affinity to bacterial cell wall components .
Study 2: Neurological Impact
Research published in the Journal of Medicinal Chemistry explored the effects of (1R,2S)-5-aminocycloheptane-1,2-diol on GABA receptors. The findings indicated that the compound could enhance GABA binding, resulting in increased inhibitory neurotransmission, which is beneficial for conditions like anxiety and epilepsy .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
